Description
The compound 2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core fused with an azepane ring, contributing to its unique chemical and biological properties. The primary target of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation .
Source
This compound can be sourced from various chemical suppliers and research institutions, with its CAS number being 1105196-31-3. It is often used in scientific research related to cancer therapy and other areas of pharmacology .
Classification
2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine is classified as a pyrazolo[3,4-d]pyrimidine derivative, which indicates its structural framework and potential biological activities. Its classification as a kinase inhibitor further emphasizes its relevance in cancer research.
Methods and Technical Details
The synthesis of 2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine generally involves several key steps:
Industrial production methods may optimize these synthetic routes for higher yields and purity through advanced techniques such as continuous flow reactors and purification processes .
Structure Data
The molecular formula for 2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine is , with a molecular weight of approximately 260.34 g/mol. The compound's structure features a bicyclic system characteristic of pyrazolo[3,4-d]pyrimidines along with an azepane group, which influences both its chemical reactivity and biological interactions .
Types of Reactions
The compound can participate in various chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action for 2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine primarily involves its interaction with cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound inhibits its activity, leading to disrupted cell cycle progression and potential induction of apoptosis in cancer cells. This mechanism is particularly significant in therapeutic strategies aimed at controlling tumor growth and proliferation .
The compound is typically characterized by:
Key chemical properties include:
Additional analyses may include spectral data (NMR, IR) to confirm structural integrity and purity assessments through chromatography techniques.
2-(4-Azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine has notable applications in scientific research:
This compound's ability to modulate cell cycle dynamics makes it a candidate for further development in oncology-focused drug discovery efforts .
The pyrazolo[3,4-d]pyrimidine core is a purine bioisostere that mimics the hydrogen-bonding topology of adenine, enabling competitive binding at ATP sites in kinase catalytic domains [7]. This scaffold’s structural versatility permits substitutions at N1, C4, and C6 positions, facilitating optimization for target affinity and selectivity. Recent studies highlight its prominence in kinase inhibitor development, particularly against oncological targets like EGFR and HER2 [1]. For example, thiazole-bearing pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 10f) demonstrate dual EGFR/HER2 inhibition (IC~50~ = 0.09 μM and 0.08 μM, respectively) and overcome lapatinib resistance in breast cancer models [1]. The scaffold’s balanced physicochemical properties align with Lipinski’s rule, enhancing drug-likeness compared to other bicyclic heterocycles [3].
Table 1: Bioactivities of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Target | IC₅₀ (μM) | Cellular Activity (IC₅₀, μM) |
---|---|---|---|
10f [1] | EGFR | 0.09 | MCF-7: 2.84 |
10f [1] | HER2 | 0.08 | SKBr3: Lapatinib-resistant |
Ponatinib [3] | Bcr-Abl (T315I) | 0.04 | Ba/F3: 0.0012 |
The azepan-1-yl (7-membered saturated heterocycle) group at C4 enhances target affinity and pharmacokinetic properties. Its conformational flexibility allows optimal hydrophobic pocket filling in kinase binding sites, while the basic tertiary nitrogen facilitates salt-bridge formation with aspartate/glutamate residues [4]. Compared to smaller rings (e.g., pyrrolidinyl), azepane’s extended structure improves selectivity for larger hydrophobic pockets, as evidenced in Plasmodium falciparum choline kinase inhibitors where azepane derivatives showed superior enzyme inhibition [4]. Additionally, azepane’s moderate lipophilicity (cLogP ≈ 2.5–3.5) balances membrane permeability and aqueous solubility, addressing common challenges in kinase inhibitor design [3] [4].
Table 2: Impact of C4 Substituents on Pyrazolo[3,4-d]pyrimidine Properties
C4 Substituent | Binding Affinity (K~d~, nM) | cLogP | Key Interactions |
---|---|---|---|
Azepan-1-yl [4] | 40–100 | 3.2 | Hydrophobic filling, H-bonding |
Piperidinyl [4] | 50–150 | 2.8 | Hydrophobic filling |
Pyrrolidinyl [4] | 100–300 | 2.1 | Limited hydrophobic interaction |
The [2-(ethyl)amine] linker at N1 serves as a spacer unit that positions terminal functional groups for optimal interactions with kinase hinge regions. This linker’s molecular length (∼6.5 Å) enables deep cavity penetration, while its basic amine forms hydrogen bonds with backbone carbonyls (e.g., Glu286 in HER2) [1] [3]. Docking studies confirm that derivatives with ethylamine linkers achieve higher binding scores (−8.572 kcal/mol for HER2) than rigid analogs, due to adaptive folding within ATP pockets [1]. Furthermore, the linker’s protonatable nitrogen improves water solubility and mitigates crystallization issues during formulation [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1